1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene: is a complex organic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.43 g/mol . This compound is characterized by its multiple chlorine substitutions on the benzene ring, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene typically involves the chlorination of a suitable precursor, followed by etherification. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination and avoid over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available chlorinated benzenes. The process includes chlorination, etherification, and purification steps to achieve the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and elimination reactions .
Biology and Medicine: The compound’s chlorinated structure may exhibit biological activity, making it a candidate for research in medicinal chemistry. It can be used to develop new pharmaceuticals or study the effects of chlorinated compounds on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-methoxybenzene
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-nitrobenzene
Comparison: Compared to its similar compounds, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can also affect the compound’s interaction with other molecules, making it distinct in its chemical behavior .
Eigenschaften
CAS-Nummer |
67649-99-4 |
---|---|
Molekularformel |
C14H9Cl5O2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C14H9Cl5O2/c1-2-20-14-11(6-9(17)12(18)13(14)19)21-10-4-3-7(15)5-8(10)16/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BBIFAMGTSGERMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.